1-[(Cyclobutylcarbonyl)oxy]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) cyclobutanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c11-7-4-5-8(12)10(7)14-9(13)6-2-1-3-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRMAFNTPNUYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801244855 | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl cyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801244855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128611-94-9 | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl cyclobutanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128611-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl cyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801244855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[(Cyclobutylcarbonyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with cyclobutanecarboxylic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the esterification process . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The cyclobutylcarbonyloxy group acts as a highly reactive acylating agent, facilitating nucleophilic substitution with amines, alcohols, and thiols. This reactivity is consistent with structurally related succinimide esters .
Key Reactions:
-
Amidation : Reacts with primary/secondary amines to form cyclobutylcarboxamide derivatives.
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Esterification : Alcohols or phenols displace the succinimide moiety to generate cyclobutyl esters.
Ring-Opening Reactions
The pyrrolidine-2,5-dione ring can undergo nucleophilic attack, leading to ring-opening processes.
Observed Pathways:
-
Hydrolysis : In aqueous basic conditions, the ring opens to form cyclobutylcarboxylic acid and pyrrolidine-2,5-diol .
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Aminolysis : Reaction with excess ammonia or hydrazine yields cyclobutylcarboxamide and pyrrolidine-2,5-dione derivatives .
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) of related pyrrolidine-2,5-dione derivatives reveals decomposition onset at ~200°C . For 1-[(Cyclobutylcarbonyl)oxy]pyrrolidine-2,5-dione:
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Primary Decomposition Pathway : Cleavage of the ester bond, releasing cyclobutylcarbonyl oxide and regenerating pyrrolidine-2,5-dione .
Kinetic and Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Pyrrolidine-2,5-dione derivatives, including 1-[(Cyclobutylcarbonyl)oxy]pyrrolidine-2,5-dione, are extensively studied for their medicinal properties. They have shown promise in treating various human diseases due to their pharmacological activities.
Synthesis Methods
The synthesis of these compounds typically involves:
- Ring construction from different cyclic or acyclic precursors.
- Functionalization of preformed pyrrolidine rings.
Case Studies
Research indicates that derivatives of pyrrolidine-2,5-dione have been investigated for their anti-inflammatory properties. A notable study synthesized new derivatives and examined their effects on pro-inflammatory cytokines (IL-6 and TNF-α) in human peripheral blood mononuclear cell cultures stimulated by anti-CD3 antibodies or lipopolysaccharides. These findings underscore the therapeutic potential of this compound in inflammatory conditions.
Pharmacology
Biological Activity
The compound exhibits potential biological activities that warrant further investigation. Preliminary studies suggest interactions with enzymes involved in metabolic pathways, potentially influencing their activity.
Applications in Drug Development
Due to its unique structure and biological activities, this compound is being explored for:
- Development of new anti-inflammatory agents.
- Potential use in the treatment of metabolic disorders.
Future Research Directions
Further research is needed to elucidate the interactions and mechanisms of action of this compound with biological targets. As studies continue to explore its pharmacological properties and therapeutic applications, this compound may play a significant role in developing new treatments for inflammatory and metabolic diseases.
Mechanism of Action
The mechanism of action of 1-[(Cyclobutylcarbonyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrrolidine-2,5-dione Derivatives
The pyrrolidine-2,5-dione scaffold is a privileged structure in medicinal chemistry, with substituents dictating biological activity, reactivity, and analytical utility. Below is a detailed comparison of 1-[(Cyclobutylcarbonyl)oxy]pyrrolidine-2,5-dione with analogous compounds:
Table 1: Comparative Analysis of Pyrrolidine-2,5-dione Derivatives
Key Comparative Insights
Reactivity and Functionalization The cyclobutylcarbonyloxy group in the target compound facilitates cyclobutane ring incorporation, distinct from the sulfanylundecanoyloxy chain in , which enables thiol-based conjugation . AccQ-Fluor () leverages its quinoline carbamate group for fluorescence, a property absent in the cyclobutyl derivative .
Biological Activity
- Derivatives like 1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione () exhibit GABA-transaminase inhibition (IC₅₀ ~100 µM), whereas the cyclobutyl analog lacks reported neuroactivity .
- 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione () highlights the role of arylalkyl substituents in anticonvulsant activity, contrasting with the cyclobutyl group’s synthetic utility .
Structural Flexibility The 2-aminophenyl substituent () introduces a primary amine for nucleophilic reactions, offering divergent synthetic pathways compared to the cyclobutyl ester’s electrophilic reactivity .
Biological Activity
1-[(Cyclobutylcarbonyl)oxy]pyrrolidine-2,5-dione is a synthetic compound recognized for its unique structural configuration, which includes a pyrrolidine ring fused with a carbonyl group. Its molecular formula is C10H15NO3, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, potentially influencing processes such as steroidogenesis and cancer cell proliferation.
Inhibition of Aromatase and Other Enzymes
Research has demonstrated that pyrrolidine-2,5-dione derivatives can inhibit human placental aromatase (AR), an enzyme critical in estrogen biosynthesis. For instance, compounds structurally related to this compound have shown significant inhibition against AR with IC50 values comparable to established inhibitors like Aminoglutethimide (AG) and Ketoconazole .
Table 1: Inhibition Potency of Pyrrolidine-2,5-dione Derivatives
| Compound Name | Target Enzyme | IC50 (µM) |
|---|---|---|
| 1-cyclohexyl-3-[2'(4"-aminophenyl)ethyl] | Human Placental Aromatase | 23.8 ± 4.6 |
| 1-octyl-3-[2'(4"-aminophenyl)ethyl] | Human Placental Aromatase | 24.6 ± 1.8 |
| Aminoglutethimide (AG) | Human Placental Aromatase | 20.0 ± 2.6 |
| Compound from study | P450(17) alpha | 18.5 ± 1.9 |
Anticancer Properties
The compound has also been investigated for its anticancer properties. It acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme that plays a significant role in immune regulation and tumor growth . IDO1 inhibition can enhance T-cell responses against tumors, making this compound a candidate for cancer immunotherapy.
Case Studies
Several studies have highlighted the potential therapeutic applications of pyrrolidine derivatives:
- Breast Cancer Treatment : A study evaluated the efficacy of pyrrolidine derivatives in inhibiting estrogen-dependent breast cancer cell lines. The results indicated that these compounds could significantly reduce cell proliferation by targeting aromatase activity.
- Immunomodulation : Research involving murine models demonstrated that treatment with IDO1 inhibitors derived from pyrrolidine structures led to reduced tumor growth and enhanced immune response against various cancers .
Q & A
Q. What are the established synthetic methodologies for preparing 1-[(Cyclobutylcarbonyl)oxy]pyrrolidine-2,5-dione and its analogs?
- Methodological Answer : Synthesis typically involves coupling cyclobutylcarbonyl chloride with pyrrolidine-2,5-dione derivatives under mild basic conditions. For example, analogous compounds (e.g., 4-substituted pyrrolidine-2,5-diones) are synthesized via nucleophilic acyl substitution using catalysts like potassium carbonate in DMF at elevated temperatures (150°C) . Post-reaction purification involves extraction (ethyl acetate), washing (ammonium chloride), and solvent removal under reduced pressure. Yields can be optimized by adjusting stoichiometry or using microwave-assisted synthesis for time-sensitive steps .
Q. How is the purity and structural integrity of this compound validated experimentally?
- Methodological Answer : Characterization employs:
- NMR spectroscopy : H and C NMR confirm substituent positions and cyclobutyl integration (e.g., δ 1.99–1.96 ppm for cyclobutyl protons) .
- X-ray crystallography : Resolves dihedral angles between the pyrrolidine and cyclobutylcarbonyl groups, critical for understanding conformational stability (e.g., dihedral angles ~64° in related derivatives) .
- HPLC/GC-MS : Quantifies purity (>95%) and identifies byproducts .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nature of the pyrrolidine-2,5-dione ring activates the carbonyl group for nucleophilic attack. Kinetic studies using stopped-flow spectroscopy or DFT calculations can elucidate transition states. For example, in analogous 1-(4-iodophenyl) derivatives, CuI-catalyzed 1,3-cycloaddition proceeds via a stepwise mechanism involving azide intermediates . Solvent polarity (e.g., DMF vs. THF) and temperature (25–80°C) significantly influence reaction rates and regioselectivity .
Q. How can researchers evaluate the biological activity of this compound derivatives, particularly in neurological targets?
- Methodological Answer :
- In vitro enzyme assays : Fluorometric GABA-transaminase inhibition assays (e.g., IC determination) using brain homogenates, with vigabatrin as a reference standard .
- Cell-based models : Neuroprotective effects are assessed via glutamate-induced cytotoxicity in SH-SY5Y cells, measuring viability (MTT assay) and caspase-3 activity .
- Dose-response curves : Data normalization to controls (e.g., DMSO vehicle) and statistical validation (ANOVA, p < 0.05) ensure reproducibility .
Q. What strategies resolve contradictions in reported IC50_{50}50 values for structurally similar pyrrolidine-2,5-dione derivatives?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., enzyme source, substrate concentration). Solutions include:
- Standardized protocols : Adopt uniform conditions (e.g., 37°C, pH 7.4, 1 mM NADH) .
- Cross-lab validation : Collaborative replication using shared compound batches.
- Meta-analysis : Pool data from multiple studies (e.g., Patel et al., 2013a vs. Heinrich et al., 2012) to identify outliers via Grubbs’ test .
Q. How does substituent variation on the pyrrolidine-2,5-dione core influence pharmacological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Synthesize analogs with substituents (e.g., halogen, aryloxy) at the 3-/4-positions. Test for target binding (e.g., radioligand displacement assays) and metabolic stability (microsomal incubation) .
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding poses in GABA-transaminase active sites, correlating with experimental IC values .
- LogP optimization : Adjust lipophilicity (e.g., cyclobutyl vs. phenyl groups) to enhance blood-brain barrier penetration, measured via shake-flask assays .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
